molecular formula C18H19ClN2O B2398446 N-[(4-chlorophenyl)methyl]-3-phenylpyrrolidine-1-carboxamide CAS No. 1209861-60-8

N-[(4-chlorophenyl)methyl]-3-phenylpyrrolidine-1-carboxamide

Cat. No.: B2398446
CAS No.: 1209861-60-8
M. Wt: 314.81
InChI Key: XTGRMTSBYPXDQG-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-3-phenylpyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides. This compound is characterized by the presence of a 4-chlorophenyl group and a phenyl group attached to a pyrrolidine ring, which is further connected to a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Mechanism of Action

Target of Action

The primary targets of N-[(4-chlorophenyl)methyl]-3-phenylpyrrolidine-1-carboxamide are currently unknown. This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .

Mode of Action

It is known that benzanilides, the class of compounds to which it belongs, can interact with multiple receptors . This interaction can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Similar compounds have been shown to modulate oxidative stress and inflammatory pathways . For instance, the selenium-containing compound 3-((4-chlorophenyl)selanyl)-1-methyl-1H-indole has been reported to reverse depression-like behavioral alterations, neuroinflammation, and oxidative imbalance induced by acute restraint stress .

Pharmacokinetics

In silico pharmacokinetics analysis of a similar compound, 3-((4-chlorophenyl)selanyl)-1-methyl-1h-indole, predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .

Result of Action

Similar compounds have been shown to lower reactive oxygen species (ros) levels and boost the glutathione system, protecting dopaminergic neurons from h2o2-induced stress .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-3-phenylpyrrolidine-1-carboxamide typically involves the reaction of 4-chlorobenzyl chloride with 3-phenylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting intermediate is then treated with a carboxylating agent such as phosgene or carbon dioxide to form the final carboxamide product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, improved yield, and reduced production time. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-3-phenylpyrrolidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine or pyridine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-3-phenylpyrrolidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-bromophenyl)methyl]-3-phenylpyrrolidine-1-carboxamide
  • N-[(4-methylphenyl)methyl]-3-phenylpyrrolidine-1-carboxamide
  • N-[(4-fluorophenyl)methyl]-3-phenylpyrrolidine-1-carboxamide

Uniqueness

N-[(4-chlorophenyl)methyl]-3-phenylpyrrolidine-1-carboxamide is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This compound exhibits distinct reactivity and biological activity compared to its analogs with different substituents on the phenyl ring. The 4-chlorophenyl group can influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic profile.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-phenylpyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O/c19-17-8-6-14(7-9-17)12-20-18(22)21-11-10-16(13-21)15-4-2-1-3-5-15/h1-9,16H,10-13H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGRMTSBYPXDQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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